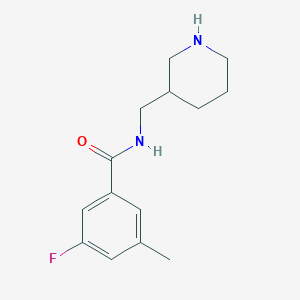
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and a piperidin-3-ylmethyl group attached to the nitrogen atom of the amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methylbenzoic acid and piperidine.
Formation of Benzoyl Chloride: The 3-fluoro-5-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The benzoyl chloride is then reacted with piperidin-3-ylmethanamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine moiety contributes to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide
- 3-chloro-5-methyl-N-(piperidin-3-ylmethyl)benzamide
- 3-fluoro-5-ethyl-N-(piperidin-3-ylmethyl)benzamide
Uniqueness
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which significantly influences its chemical reactivity and biological activity. The presence of the piperidin-3-ylmethyl group further distinguishes it from other benzamide derivatives by enhancing its pharmacokinetic properties.
Propriétés
IUPAC Name |
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-5-12(7-13(15)6-10)14(18)17-9-11-3-2-4-16-8-11/h5-7,11,16H,2-4,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCACBWAXDHVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
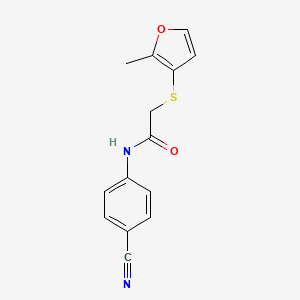
![2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7675314.png)
![N-[(4-imidazol-1-yl-2-methylphenyl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B7675323.png)
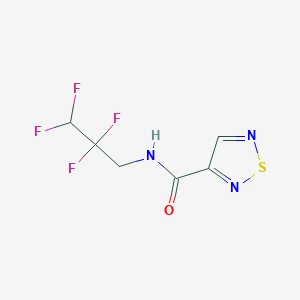
![3-ethoxy-1-hydroxy-N-(3-propan-2-ylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7675350.png)
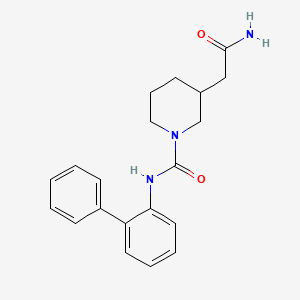
![2-[3-[(3-Methyl-1,2-oxazol-5-yl)methylamino]butyl]isoindole-1,3-dione](/img/structure/B7675356.png)
![2,6-Dioxa-9-azaspiro[4.5]decan-9-yl-(3-ethoxy-2,6-difluorophenyl)methanone](/img/structure/B7675364.png)
![1-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(1-phenylpyrazol-4-yl)urea](/img/structure/B7675371.png)
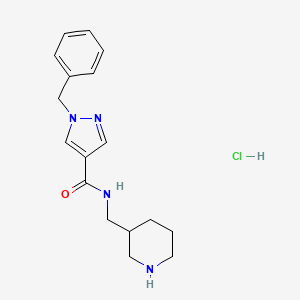
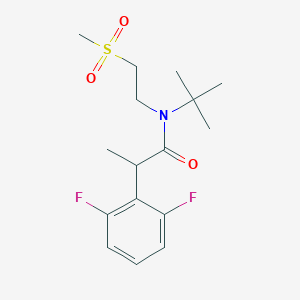
![Piperidin-4-yl 3-[(5-ethylfuran-2-carbonyl)amino]benzoate;hydrochloride](/img/structure/B7675395.png)
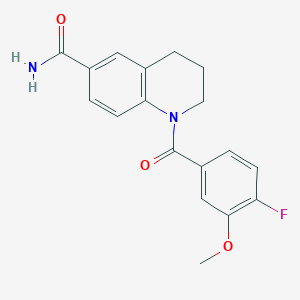
![N-tert-butyl-N-[(3-fluorophenyl)methyl]-2-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7675408.png)
